![molecular formula C12H15N7O3S B2689950 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1448066-46-3](/img/structure/B2689950.png)
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Description
This compound is a type of 1,2,4-triazole derivative . It is a complex organic compound that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds involves the formation of 1,2,4-triazole derivatives . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a pyridazine ring, and a piperazine ring . The exact structure can be confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Scientific Research Applications
Novel Compound Synthesis
Several studies have focused on the synthesis of novel derivatives involving pyridazinone and triazole structures, aiming to explore their chemical properties and potential applications. For instance, novel syntheses of 5-Aminothieno[2,3-c]pyridazine, Pyrimido[4',5':4,5]thieno[2,3-c]pyridazine, and related compounds have been developed, showcasing the versatility of these chemical frameworks in generating diverse molecular structures (El-Gaby et al., 2003).
Antimicrobial Activity
Some derivatives, incorporating elements of the target compound's structure, have been synthesized and screened for antimicrobial activity. For example, new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety have demonstrated potential as antimicrobial agents against various bacterial and fungal strains (Bhatt et al., 2016).
Molecular Interaction Studies
Research into the molecular interaction of antagonists containing piperazine and related structures with cannabinoid receptors sheds light on the potential therapeutic applications of these compounds. Detailed studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insights into the binding and activity mechanisms of these molecules (Shim et al., 2002).
Antifungal and Analgesic Activities
Compounds related to the target molecule have been explored for their potential antifungal and analgesic properties. For example, a study on the synthesis of Mannich bases of Arylpyridazinones as analgesic and anti-inflammatory agents highlights the therapeutic potential of these compounds in managing pain and inflammation (Gökçe et al., 2005).
Drug-likeness and Microbial Investigation
Research into the drug-likeness properties of novel compounds, including in vitro microbial investigations and the formation of dihydropyrrolone conjugates, indicates a systematic approach to designing and evaluating new pharmaceutical candidates. Studies aim to predict drug-likeness and evaluate antimicrobial efficacy, contributing to the development of new therapeutic agents (Pandya et al., 2019).
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3S/c1-23(21,22)18-6-4-17(5-7-18)12(20)10-2-3-11(16-15-10)19-9-13-8-14-19/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFQCQVNYAYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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